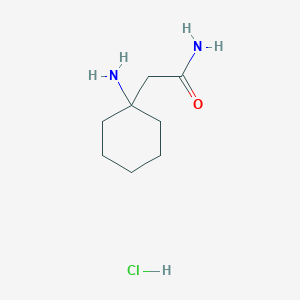

2-(1-Aminocyclohexyl)acetamide hydrochloride

Beschreibung

2-(1-Aminocyclohexyl)acetamide hydrochloride (CAS 37631-99-5) is a cyclohexane-substituted acetamide derivative with the molecular formula C₈H₁₅NO₂·HCl and a molecular weight of 193.67 g/mol . The compound features a cyclohexyl ring linked to an acetamide group via a methylene bridge, with a hydrochloride salt enhancing its solubility.

Eigenschaften

IUPAC Name |

2-(1-aminocyclohexyl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c9-7(11)6-8(10)4-2-1-3-5-8;/h1-6,10H2,(H2,9,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJAZHQFDARQJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocyclohexyl)acetamide hydrochloride typically involves the reaction of cyclohexylamine with chloroacetyl chloride, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

Temperature: Room temperature to moderate heating

Solvent: Commonly used solvents include dichloromethane or ethanol

Catalysts: No specific catalysts are generally required for this reaction

Industrial Production Methods

Industrial production methods for 2-(1-Aminocyclohexyl)acetamide hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Batch or continuous flow reactors: To ensure consistent product quality

Purification steps: Including recrystallization or chromatography to achieve high purity levels

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Aminocyclohexyl)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids

Reduction: Reduction reactions can yield amines or alcohols

Substitution: Nucleophilic substitution reactions can introduce different functional groups

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Solvents: Methanol, ethanol, dichloromethane

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Cyclohexanone or cyclohexanecarboxylic acid

Reduction: Cyclohexylmethanol or cyclohexylamine derivatives

Substitution: Various substituted acetamides

Wissenschaftliche Forschungsanwendungen

2-(1-Aminocyclohexyl)acetamide hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding

Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects

Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of 2-(1-Aminocyclohexyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can:

Bind to receptors: Such as G-protein coupled receptors or ion channels, modulating their activity

Inhibit enzymes: Affecting metabolic pathways and biochemical processes

Alter cellular signaling: Influencing pathways involved in cell growth, differentiation, and apoptosis

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 2-(1-aminocyclohexyl)acetamide hydrochloride and related compounds:

Key Observations :

Cyclohexyl vs. Cyclopropane’s rigidity may confer distinct conformational preferences in receptor binding .

Substituent Effects :

- The N-methyl acetamide in the 1989659-51-9 compound increases steric bulk, possibly altering metabolic stability or binding affinity compared to the parent compound .

- The ethyl ester in 939760-85-7 acts as a prodrug moiety, likely improving oral bioavailability by increasing lipophilicity .

Functional Group Variations: The carboxylic acid in 37631-99-5 (vs.

Toxicity and Safety: Compounds with bulkier substituents (e.g., ethyl esters or aminomethyl groups) may exhibit altered toxicity profiles. For example, N-ethyl-N-(1-phenoxy-2-propyl)-2-(2-methylpiperidino)acetamide hydrochloride (CAS 174689-39-5) shows subcutaneous toxicity (LD₅₀ = 165 mg/kg in mice) , underscoring the importance of substituent choice in safety.

Biologische Aktivität

2-(1-Aminocyclohexyl)acetamide hydrochloride, with the molecular formula CHNO·HCl, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

The synthesis of 2-(1-Aminocyclohexyl)acetamide hydrochloride typically involves the reaction of cyclohexylamine with chloroacetyl chloride, followed by treatment with hydrochloric acid to form the hydrochloride salt. The reaction can be performed under various conditions, often utilizing solvents such as dichloromethane or ethanol without the need for specific catalysts.

The biological activity of 2-(1-Aminocyclohexyl)acetamide hydrochloride is attributed to its ability to interact with various molecular targets:

- Receptor Binding : It can bind to G-protein coupled receptors (GPCRs) and ion channels, modulating their activity.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, impacting metabolic pathways and biochemical processes.

- Cellular Signaling : It influences signaling pathways involved in cell growth, differentiation, and apoptosis.

Pharmacological Effects

Research indicates that 2-(1-Aminocyclohexyl)acetamide hydrochloride exhibits several pharmacological effects:

- Anticonvulsant Activity : In preclinical studies, this compound demonstrated efficacy in preventing seizures induced by maximal electroshock in rodent models. It showed a good oral efficacy and duration of action without developing tolerance upon subchronic administration .

- Analgesic Properties : Preliminary investigations suggest potential analgesic effects, warranting further exploration in pain management contexts.

Anticonvulsant Efficacy

A pivotal study evaluated the anticonvulsant properties of 2-(1-Aminocyclohexyl)acetamide hydrochloride (also referred to as FPL 13950). The findings revealed that it effectively prevented seizures in both rats and mice when administered orally. Notably, high doses resulted in neural impairment and hyperactivity in test subjects, indicating a dose-dependent response .

| Study | Findings |

|---|---|

| Anticonvulsant Efficacy Study | Demonstrated effective seizure prevention in rodent models; high doses led to adverse effects. |

| Safety Profile | No tolerance developed; however, higher doses resulted in significant behavioral changes. |

Mechanistic Insights

Further mechanistic studies have shown that the compound may exert its effects through multiple pathways:

- Inhibition of Specific Enzymes : The compound's interaction with enzymes involved in neurotransmitter metabolism suggests a mechanism for its anticonvulsant effects.

- Modulation of Neurotransmitter Release : By affecting calcium channels and neurotransmitter release dynamics, it may alter synaptic transmission related to seizure activity .

Comparison with Similar Compounds

To contextualize the biological activity of 2-(1-Aminocyclohexyl)acetamide hydrochloride, comparisons with structurally similar compounds are essential:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Cyclohexylamine | Precursor; affects neurotransmitter systems | Basic amine structure |

| Other Acetamides | Varying degrees of receptor interaction | Structural diversity impacts activity |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.